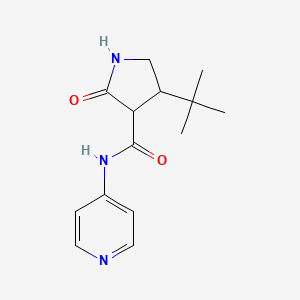

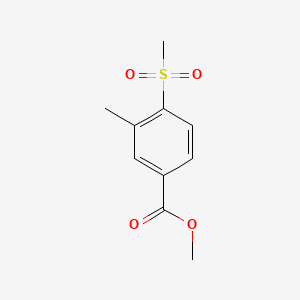

![molecular formula C14H13N3O4S B2475358 5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 685108-18-3](/img/structure/B2475358.png)

5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines have been associated with various modes of action against different diseases .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been explored through the creation of a focused library of analogues . A strategy for the synthesis of pyrazolo[1,5-a]isoquinolines has been developed, which involves a four-step cascade sequence, including copper (II)-catalyzed regioselective bicyclization, nucleophilic addition of H2O, aerobic oxidation, and aromatization .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is complex and has been associated with various modes of action against diseases . The core of this scaffold has been identified several times previously .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrimidines include oxidative C–H/C–H cross-coupling with various five-membered heteroarenes . This reaction is facilitated by the use of Pd(OAc)2 as the catalyst and AgOAc as the oxidant .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are complex and depend on the specific substitutions on the core structure .Scientific Research Applications

Synthetic and Medicinal Aspects

Pyrazolo[1,5-a]pyrimidine scaffolds are highly regarded in drug discovery due to their broad spectrum of medicinal properties. These compounds have shown significant potential as anticancer agents, central nervous system (CNS) modulators, anti-infectious agents, anti-inflammatories, and in other therapeutic areas. The structure-activity relationship (SAR) studies around these scaffolds have been a focal point, leading to the derivation of numerous lead compounds for various disease targets. Synthetic strategies for developing pyrazolo[1,5-a]pyrimidine derivatives highlight the versatility and potential for novel drug candidates in this class (Cherukupalli et al., 2017).

Regio-Orientation in Synthesis

The synthesis of pyrazolo[1,5-a]pyrimidines involves complex reactions where regio-orientation plays a critical role. Understanding the regioselectivity of reactions between 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents is essential for correctly assembling the pyrazolo[1,5-a]pyrimidine core. This knowledge is crucial for medicinal chemists aiming to exploit this scaffold for developing potent and selective drug candidates (Mohamed & Mahmoud, 2019).

Importance of Hybrid Catalysts

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives and other related heterocycles often involves the use of hybrid catalysts to improve efficiency and selectivity. These catalysts, ranging from organocatalysts to nanocatalysts, play a pivotal role in developing novel compounds with enhanced biological activities. The application of these catalysts in synthesizing heterocyclic compounds underscores the ongoing innovation in medicinal chemistry (Parmar et al., 2023).

Functionalized Compounds for Optoelectronic Materials

Research has expanded into the use of pyrazolo[1,5-a]pyrimidine derivatives and similar compounds in optoelectronics. These compounds, due to their electronic properties, have found applications in luminescent materials, photoelectric conversion elements, and organic light-emitting diodes (OLEDs). The integration of these heterocyclic compounds into optoelectronic materials showcases their versatility beyond pharmaceutical applications (Lipunova et al., 2018).

Mechanism of Action

The mechanism of action of these compounds is not related to cell-wall biosynthesis, isoprene biosynthesis, or iron uptake . Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen .

Future Directions

properties

IUPAC Name |

3-(benzenesulfonyl)-5-(methoxymethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-21-9-10-7-13(18)17-14(16-10)12(8-15-17)22(19,20)11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLUNYHDQMHMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=O)N2C(=N1)C(=CN2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Propan-2-yl)cyclopropyl]methanol](/img/structure/B2475280.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2475281.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2475289.png)

![2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2475295.png)